molecular formula C8H8N2O4 B1356959 Methyl 3-Amino-4-nitrobenzoate CAS No. 99512-09-1

Methyl 3-Amino-4-nitrobenzoate

Cat. No.: B1356959
CAS No.: 99512-09-1
M. Wt: 196.16 g/mol
InChI Key: ZGVYPBINPLNBDH-UHFFFAOYSA-N
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Description

Methyl 3-Amino-4-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid and features both an amino group and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-Amino-4-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: this compound can be reduced to Methyl 3-Amino-4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Methyl 3-Amino-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-Amino-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-Amino-3-nitrobenzoate
  • Methyl 3-Nitro-4-aminobenzoate
  • Methyl 4-Nitrobenzoate

Uniqueness

Methyl 3-Amino-4-nitrobenzoate is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which influences its chemical reactivity and properties. This unique structure allows it to participate in specific reactions that similar compounds may not undergo as efficiently .

Properties

IUPAC Name

methyl 3-amino-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVYPBINPLNBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579185
Record name Methyl 3-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99512-09-1
Record name Methyl 3-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Trimethylsilyl)diazomethane (6 mL, 2M solution in hexanes) was added to a solution of 3-amino-4-nitro-benzoic acid in CH2Cl2 (25 mL) and methanol (25 mL). Stirred at room temperature until bubbling ceased. Concentrated under vacuum to provide 1.2 g of desired product. MS (DCI) m/e 197 (M+H)+.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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